7-Methoxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridine
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Overview
Description
7-Methoxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridine is a heterocyclic compound with the molecular formula C9H11NO2 It is characterized by a fused ring system consisting of a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxy-3-methylpyridine with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions, including reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7-Methoxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Research into its biological activity has shown potential for use in developing new pharmaceuticals.
Medicine: Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 7-Methoxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: This compound shares a similar core structure but differs in functional groups.
Pyridoxine Impurity A: Another related compound with slight structural variations.
Uniqueness
7-Methoxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
7-methoxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridine |
InChI |
InChI=1S/C9H11NO2/c1-6-9(11-2)8-5-12-4-7(8)3-10-6/h3H,4-5H2,1-2H3 |
InChI Key |
LGZYBZMWCYGCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2COCC2=C1OC |
Origin of Product |
United States |
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